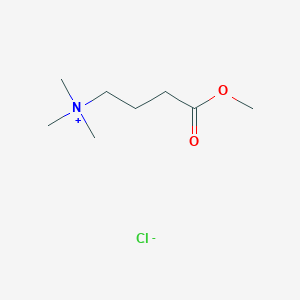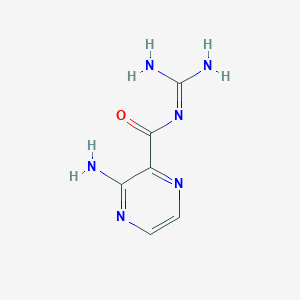
3-Amino-pyrazinoylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-pyrazinoylguanidine, also known as A-315456, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of guanidine derivatives and has a molecular formula of C6H9N5O. This compound has shown promising results in preclinical studies, making it a potential candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-Amino-pyrazinoylguanidine is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting MMP activity, 3-Amino-pyrazinoylguanidine can prevent the development of fibrosis in various organs.
Effets Biochimiques Et Physiologiques
3-Amino-pyrazinoylguanidine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. It has also been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, it has been found to reduce the proliferation of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Amino-pyrazinoylguanidine in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied in preclinical models and has shown promising results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-Amino-pyrazinoylguanidine. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer. Another potential direction is to explore its potential as a treatment for fibrotic diseases, such as liver and lung fibrosis. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-Amino-pyrazinoylguanidine involves the reaction of pyrazine-2-carboxylic acid with guanidine carbonate in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process varies depending on the reaction conditions, and it can range from 30% to 70%.
Applications De Recherche Scientifique
3-Amino-pyrazinoylguanidine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, this compound has been found to inhibit the growth of various cancer cell lines, reduce inflammation in animal models of arthritis, and prevent the development of fibrosis in animal models of liver and lung diseases.
Propriétés
Numéro CAS |
14559-68-3 |
|---|---|
Nom du produit |
3-Amino-pyrazinoylguanidine |
Formule moléculaire |
C6H8N6O |
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
Clé InChI |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
SMILES canonique |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Synonymes |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



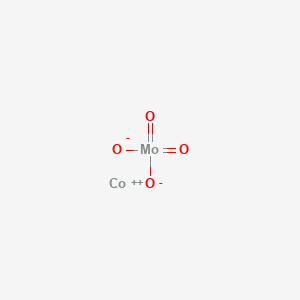
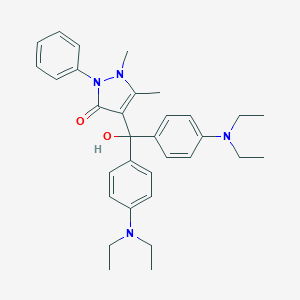
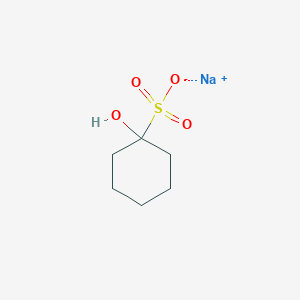
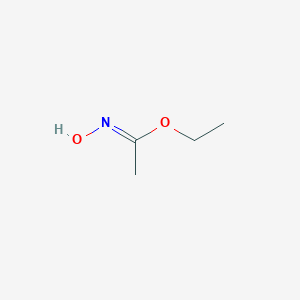
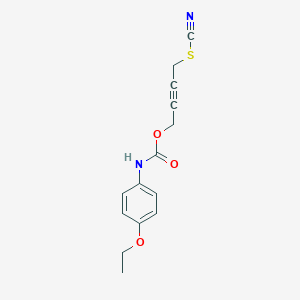
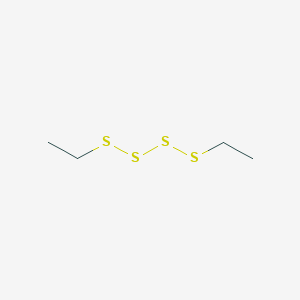
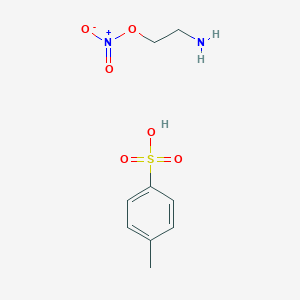
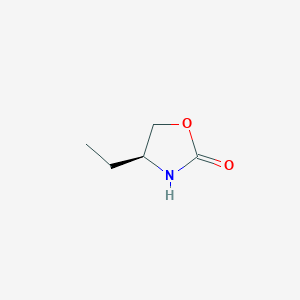

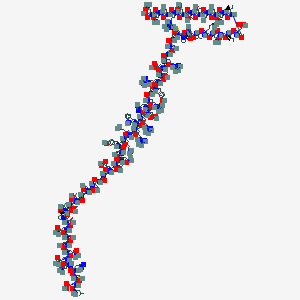

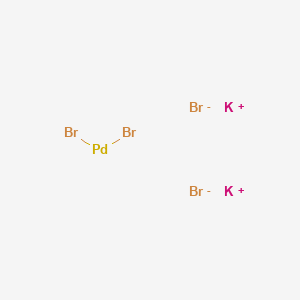
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
